2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzothiophene derivative that has been synthesized using specific methods and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its antitumor effects by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of specific enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have unique biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potent antitumor activity and anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its limited solubility and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is to investigate the compound's potential as a treatment for specific types of cancer. Another potential direction is to explore the compound's mechanism of action in more detail. Additionally, further research could be conducted to evaluate the compound's potential as a treatment for various inflammatory diseases.
Synthesemethoden
The synthesis of 2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the use of specific reagents and procedures. The synthesis process involves the reaction of 4-chlorophenol with ethyl chloroacetate in the presence of a base to form 2-(4-chlorophenoxy)acetic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(3-methoxypropyl)amine to form the amide intermediate. The amide intermediate is then cyclized to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
---|---|
Molekularformel |
C21H25ClN2O4S |
Molekulargewicht |
437 g/mol |
IUPAC-Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-27-12-4-11-23-20(26)19-16-5-2-3-6-17(16)29-21(19)24-18(25)13-28-15-9-7-14(22)8-10-15/h7-10H,2-6,11-13H2,1H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
LZNGSNAHVLULNS-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.